molecular formula C21H23N3O2S B2587215 1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one CAS No. 897468-76-7

1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one

Cat. No.: B2587215
CAS No.: 897468-76-7
M. Wt: 381.49
InChI Key: NLWVQMSZVDDHIG-UHFFFAOYSA-N
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Description

1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole ring, a piperazine moiety, and a phenoxyethanone group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one typically involves multi-step procedures. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with piperazine.

    Attachment of the Phenoxyethanone Group: The final step involves the reaction of the intermediate with phenoxyethanone under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles can be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-2-16-8-9-18-19(14-16)27-21(22-18)24-12-10-23(11-13-24)20(25)15-26-17-6-4-3-5-7-17/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWVQMSZVDDHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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